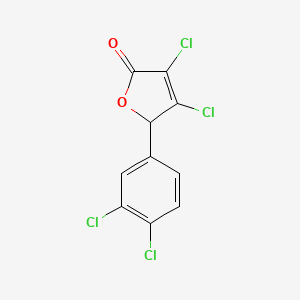
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- is an organic compound with the molecular formula C10H4Cl4O2 This compound is characterized by its furanone core, which is a five-membered lactone ring, and the presence of multiple chlorine atoms attached to both the furanone ring and the phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- typically involves the chlorination of a precursor compound. One common method is the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then cyclized in the presence of a base, such as pyridine, to yield the desired furanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated derivatives. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, into the compound.
科学研究应用
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research into the biological activity of this compound has shown potential antimicrobial and antifungal properties. It may be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of infections and inflammatory conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
作用机制
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with cellular processes is a key aspect of its mechanism of action.
相似化合物的比较
Similar Compounds
3,4-Dichlorophenylacetic acid: A precursor in the synthesis of the furanone compound.
2(5H)-Furanone, 3,4-dichloro-5-phenyl-: A similar compound with a phenyl group instead of a dichlorophenyl group.
2(5H)-Furanone, 3-chloro-5-(3,4-dichlorophenyl)-: A related compound with one less chlorine atom on the furanone ring.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- is unique due to its high degree of chlorination and the specific arrangement of chlorine atoms This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications
属性
CAS 编号 |
57697-57-1 |
|---|---|
分子式 |
C10H4Cl4O2 |
分子量 |
297.9 g/mol |
IUPAC 名称 |
3,4-dichloro-2-(3,4-dichlorophenyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-2-1-4(3-6(5)12)9-7(13)8(14)10(15)16-9/h1-3,9H |
InChI 键 |
NZQJEKDMIWLIEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
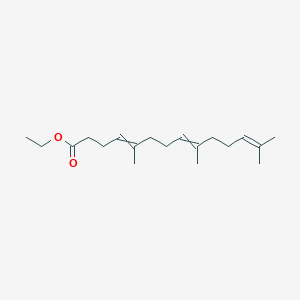
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
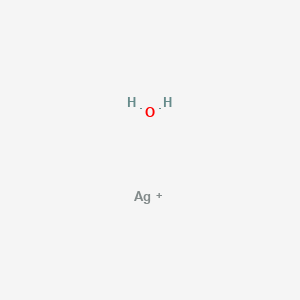
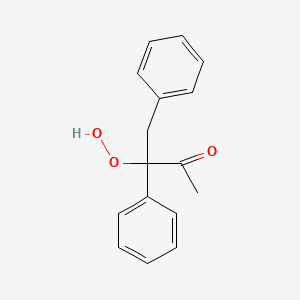

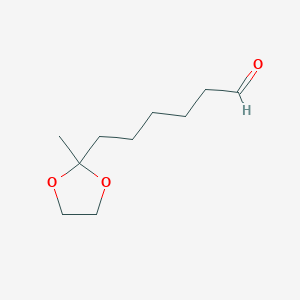
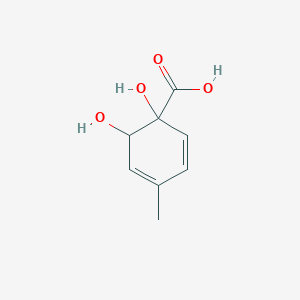


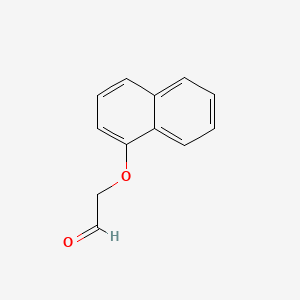
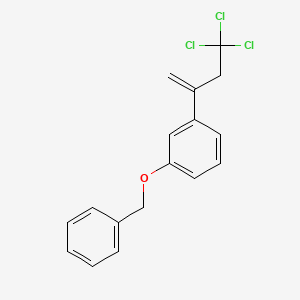
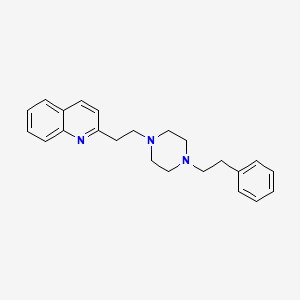
![N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14613086.png)
